Droperidol Impurity E

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Droperidol Impurity E is a chemical compound with the molecular formula C34H34N6O3 and a CAS number of 1346604-17-8. It is classified as an impurity associated with the pharmaceutical drug droperidol, which is primarily used as an antiemetic and sedative. The compound is characterized by its complex structure, which includes multiple aromatic rings and nitrogen atoms, contributing to its unique properties and behavior in biological systems .

Due to its origin as an impurity, Droperidol Impurity E is not expected to have a specific mechanism of action within the body.

Investigating Dopamine Receptor Interactions

Dopamine is a crucial neurotransmitter involved in various functions like movement, reward, and motivation. Droperidol, the parent molecule of Droperidol Impurity E, is a known dopamine antagonist. This means it can block dopamine receptors, preventing the neurotransmitter from exerting its effects. Researchers hypothesize that Droperidol Impurity E might also interact with dopamine receptors, though its specific mechanism requires further investigation. By studying how this impurity affects dopamine signaling, scientists can gain insights into the complexities of the dopamine system and its role in various physiological processes [1].

Source

Clinivex Clinivex offers Droperidol Impurity E but emphasizes its use for research purposes only: .

- Nucleophilic substitutions: Due to the presence of nitrogen atoms, the compound can participate in nucleophilic attack reactions.

- Oxidation reactions: The compound may be oxidized under certain conditions, potentially affecting its biological activity.

- Hydrolysis: The presence of ester or amide groups could make it susceptible to hydrolysis in aqueous environments.

The specific reaction pathways may vary based on environmental conditions such as pH and temperature .

Synthesis methods for Droperidol Impurity E typically involve multi-step organic synthesis techniques. Common approaches include:

- Condensation reactions: Combining various precursors to form the core structure.

- Cyclization processes: Creating cyclic compounds through intramolecular reactions.

- Functional group modifications: Altering specific groups within the molecule to achieve the desired impurity characteristics.

Detailed methodologies can vary based on the desired purity and yield, often necessitating optimization through trial and error in laboratory settings .

Droperidol Impurity E primarily serves as a reference standard in pharmaceutical development and quality control processes. Its applications include:

- Analytical chemistry: Used in chromatographic methods to assess droperidol purity.

- Regulatory compliance: Essential for ensuring that pharmaceutical products meet safety standards set by regulatory bodies.

- Research: Investigated for its potential effects on biological systems as part of broader studies on drug impurities .

Droperidol Impurity E shares structural characteristics with several related compounds. A comparison highlights its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Droperidol | C22H24N2O2 | Main therapeutic agent; acts on dopamine receptors. |

| Haloperidol | C21H24ClF2N | Antipsychotic; similar receptor activity but different halogen substitutions. |

| Risperidone | C23H27ClN4O2 | Atypical antipsychotic; broader receptor profile including serotonin receptors. |

| Olanzapine | C17H20N4O | Antipsychotic; distinct structure with a different pharmacological profile. |

Droperidol Impurity E is unique due to its specific structural modifications that influence its reactivity and potential biological effects compared to these other compounds .

Droperidol Impurity E (CAS 1346604-17-8) was first identified during degradation studies of the antipsychotic and antiemetic drug droperidol. Early research demonstrated that droperidol undergoes hydrolysis and oxidation under stressed conditions, such as exposure to high temperatures, acidic/basic environments, or oxidative agents. Trabelsi et al. (2002) systematically characterized degradation pathways, revealing that acidic hydrolysis of droperidol produces 1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinone and 1,3-dihydro-2H-benzimidazol-2-one, while alkaline conditions yield dimeric structures like Droperidol Impurity E through coupling reactions. These findings established Impurity E as a critical marker for assessing droperidol’s stability in pharmaceutical formulations.

Chemical Classification and Significance

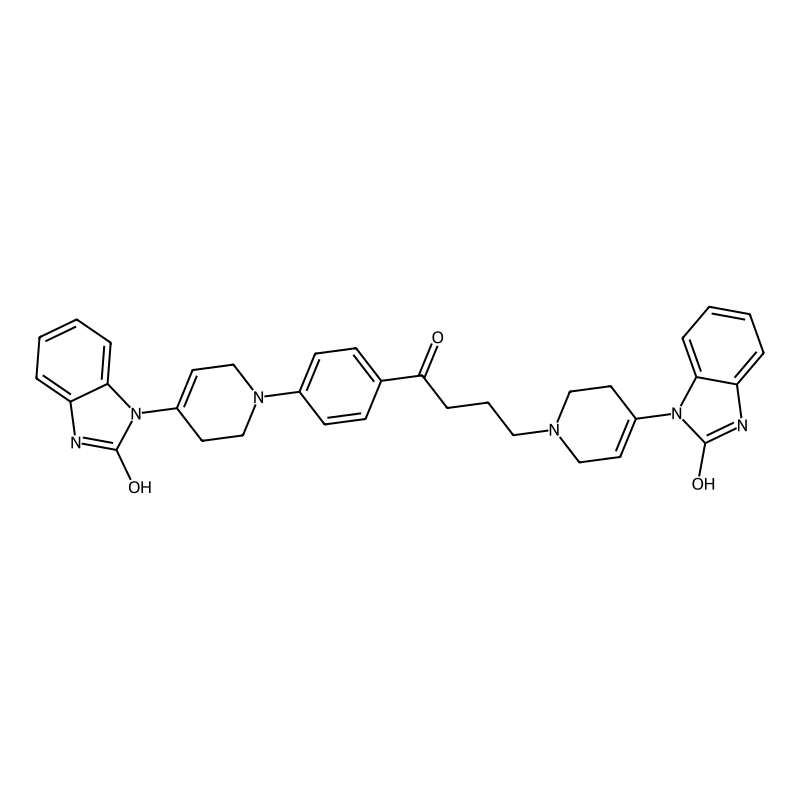

Droperidol Impurity E belongs to the benzimidazolone class of heterocyclic compounds, characterized by the molecular formula C34H34N6O3 and a molecular weight of 574.7 g/mol. Its structure comprises two benzimidazolone moieties linked via tetrahydropyridine rings, forming a dimeric derivative of droperidol (Fig. 1).

Table 1: Key Structural Features of Droperidol Impurity E

| Feature | Description |

|---|---|

| Core Structure | Dimeric benzimidazolone-tetrahydropyridine framework |

| Functional Groups | Amide, ketone, aromatic rings |

| Chirality | Contains multiple stereocenters, though specific configuration is undefined |

This impurity’s significance lies in its role as a degradation product, necessitating rigorous monitoring during drug manufacturing and storage to ensure product quality.

Relationship to Parent Compound Droperidol

Droperidol Impurity E is structurally related to droperidol (C22H22FN3O2), which features a single benzimidazolone ring and a fluorophenyl group. Impurity E arises from dimerization reactions during droperidol degradation, likely via nucleophilic attack or oxidative coupling.

Table 2: Comparative Analysis of Droperidol and Impurity E

| Parameter | Droperidol | Droperidol Impurity E |

|---|---|---|

| Molecular Formula | C22H22FN3O2 | C34H34N6O3 |

| Molecular Weight | 379.4 g/mol | 574.7 g/mol |

| Primary Use | Antiemetic, sedative | Degradation marker |

| Stability | Prone to hydrolysis | Stable under storage |

The presence of Impurity E in droperidol formulations indicates compromised stability, often due to improper storage or manufacturing deviations.

Regulatory Classification and Importance

Regulatory agencies, including the European Pharmacopoeia (EP) and Pharmaceutical and Medical Devices Agency (PMDA), classify Droperidol Impurity E as a "specified impurity" requiring strict control. The EP mandates its use as a reference standard for chromatographic assays to quantify impurities in droperidol batches.

Table 3: Regulatory Thresholds for Impurities (PMDA Guidelines)

| Impurity Level | Action Required |

|---|---|

| <30% of PDE* | No additional controls |

| ≥30% of PDE | Implement corrective measures |

*Permitted Daily Exposure (PDE) = 1.5 µg/day

Pharmaceutical manufacturers must adhere to these thresholds to prevent batch rejection, emphasizing Impurity E’s role in quality assurance.

Chemical Identity and Nomenclature

IUPAC Naming and Structural Designations

Droperidol Impurity E is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-(1-(4-(4-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl)butanoyl)phenyl)-1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one [1] [2]. The compound represents a complex organic molecule featuring multiple heterocyclic ring systems connected through an aliphatic chain [3]. Alternative nomenclature designations include the chemical name 1-[1-[4-[4-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl]-1-oxobutyl]phenyl]-1,2,3,6-tetrahydropyridin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one [1]. The structural designation follows European Pharmacopoeia standards and is recognized as an official pharmaceutical impurity [9].

CAS Registry (1346604-17-8) and Identification Systems

The compound is registered in the Chemical Abstracts Service database under the unique identifier 1346604-17-8 [1] [2] [3]. This Chemical Abstracts Service registry number provides unambiguous identification within international chemical databases and regulatory systems [6]. Additional identification systems include the MDL number MFCD22689452, which facilitates cross-referencing in chemical information databases [12]. The compound is also catalogued in various pharmaceutical reference databases under multiple supplier-specific catalog numbers including SZ-D091006, DCTI-C-3625, and CB12550926 [1] [2] [3]. European Pharmacopoeia classification designates this compound as Droperidol EP Impurity E, establishing its regulatory status as a process-related impurity [7] [9].

Molecular Structure

Structural Formula (C34H34N6O3)

The molecular formula C34H34N6O3 represents a complex organic structure containing thirty-four carbon atoms, thirty-four hydrogen atoms, six nitrogen atoms, and three oxygen atoms [1] [2] [3]. The compound exhibits a symmetrical architecture characterized by two benzimidazol-2-one moieties connected through a central aromatic phenyl ring via tetrahydropyridine and butanoyl linkages [1]. The structural framework incorporates multiple heterocyclic systems including benzimidazole rings, tetrahydropyridine rings, and a central benzene core [9] [12]. The SMILES notation O=C(CCCN1CC=C(N2C(NC3=C2C=CC=C3)=O)CC1)C4=CC=C(N5CC=C(N6C(NC7=C6C=CC=C7)=O)CC5)C=C4 provides a systematic representation of the molecular connectivity [1].

High-Performance Liquid Chromatography Analysis

High-Performance Liquid Chromatography represents the primary analytical technique for the determination of Droperidol Impurity E in pharmaceutical matrices [1] [2]. The compound, with molecular formula C₃₄H₃₄N₆O₃ and molecular weight 574.67 g/mol, exhibits characteristic chromatographic behavior that enables its separation from the parent drug droperidol and other related impurities [3] [4] [5].

The chromatographic separation of Droperidol Impurity E is typically achieved using reversed-phase liquid chromatography employing C18 stationary phases [1] [2]. The European Pharmacopoeia method utilizes an amide functionalized bonded phase column with a mobile phase consisting of methanol and sodium phosphate monobasic buffer at pH 4.5 [1]. This approach enables the resolution of eight compounds from the parent drug, including Droperidol Impurity E, with adequate separation and peak resolution.

Retention time characteristics for Droperidol Impurity E typically demonstrate a relative retention time of approximately 1.5 to 2.0 relative to droperidol, depending on the specific chromatographic conditions employed [6]. The compound exhibits UV absorption with detection wavelengths commonly set between 248-280 nm, with 248 nm being frequently utilized for routine analysis [1] [7].

System suitability parameters for High-Performance Liquid Chromatography analysis require resolution of not less than 2.0 between Droperidol Impurity E and adjacent peaks [6]. Theoretical plate counts should exceed 2000, with tailing factors maintained below 2.0 to ensure adequate peak shape and quantitative accuracy [8] [9].

Method development considerations include optimization of mobile phase composition, pH control, and gradient programming to achieve baseline separation of all impurities. The selection of appropriate column chemistry, typically C18 or C8 phases, depends on the specific separation requirements and matrix complexity [2] [10].

Liquid Chromatography-Mass Spectrometry Analysis and Parameters

Liquid Chromatography-Mass Spectrometry analysis provides enhanced specificity and sensitivity for Droperidol Impurity E determination, particularly in complex pharmaceutical matrices [7] [11]. The mass spectrometric detection enables unambiguous identification through molecular ion confirmation and characteristic fragmentation patterns.

The precursor ion for Droperidol Impurity E appears at m/z 575.3 in positive electrospray ionization mode, corresponding to the protonated molecular ion [M+H]⁺ [7]. Multiple reaction monitoring transitions are established through systematic fragmentation studies to identify characteristic product ions that provide optimal sensitivity and selectivity.

Chromatographic separation for Liquid Chromatography-Mass Spectrometry analysis typically employs sub-2 μm particle columns, such as C18 phases with dimensions of 100-150 mm × 2.1 mm [13] [7]. Mobile phase compositions utilize volatile buffers, commonly ammonium acetate or formic acid in water, with organic modifiers including acetonitrile or methanol to ensure compatibility with mass spectrometric detection.

Detection parameters require optimization of source conditions including capillary voltage, spray gas pressure, and temperature settings. Typical conditions include ion spray voltage of 5500 V, curtain gas at 35 psi, and source temperature of 550°C for optimal ionization efficiency [7]. Collision energies are optimized for each multiple reaction monitoring transition to maximize product ion intensity while maintaining selectivity.

Method sensitivity achieves detection limits in the low nanogram per milliliter range, with quantification limits typically established at 0.03-0.3 μg/mL depending on matrix complexity and analytical requirements [14] [15]. The enhanced sensitivity enables determination of trace impurity levels in accordance with regulatory thresholds for pharmaceutical impurities.

Method Development Considerations

Method development for Droperidol Impurity E analysis requires systematic optimization of chromatographic parameters to achieve robust separation performance [2] [16]. The development process begins with initial screening of stationary phase chemistries, mobile phase compositions, and detection parameters to establish baseline separation conditions.

Column selection represents a critical development parameter, with C18 phases providing optimal retention and selectivity for Droperidol Impurity E [2] [10]. Alternative stationary phases, including C8, phenyl, or specialized bonded phases, may be evaluated to optimize selectivity for specific impurity profiles or matrix compositions.

Mobile phase optimization involves systematic evaluation of buffer systems, pH adjustment, and organic modifier selection [2] [17]. Phosphate buffers at pH 4.0-5.0 demonstrate optimal performance for peak shape and retention reproducibility [1] [2]. Acetonitrile typically provides superior selectivity compared to methanol, although both organic modifiers may be evaluated during method development.

Gradient programming requires optimization to achieve adequate resolution of all impurities within acceptable analysis times [2] [8]. Initial conditions typically begin with low organic content (10-20%) followed by controlled increase to achieve elution of all components. The gradient slope and duration are optimized to balance resolution requirements with analysis throughput.

Temperature effects on selectivity and efficiency require evaluation during method development [10] [18]. Operating temperatures between 25-40°C are typically investigated to optimize separation performance while maintaining column stability and method robustness.

Detection wavelength selection involves scanning the UV absorption spectrum of Droperidol Impurity E to identify optimal detection conditions [2]. Wavelengths between 248-280 nm provide adequate sensitivity while minimizing interference from matrix components and other impurities.

Separation Science Applications

Column Selection and Optimization

Column selection for Droperidol Impurity E analysis requires evaluation of stationary phase chemistry, particle size, and column dimensions to optimize separation performance [10] [19]. The selection process considers the physicochemical properties of the analyte, including molecular weight, polarity, and structural characteristics.

C18 (octadecylsilane) stationary phases represent the most commonly employed column chemistry for Droperidol Impurity E analysis [1] [2] [17]. These phases provide optimal retention through hydrophobic interactions with the benzimidazole and pyridine ring systems present in the molecular structure. Column dimensions of 150-250 mm length × 4.6 mm internal diameter are typically employed for conventional High-Performance Liquid Chromatography analysis.

Sub-2 μm particle columns offer enhanced separation efficiency and reduced analysis times for Ultra-High-Performance Liquid Chromatography applications [13] [7]. Columns with dimensions of 100-150 mm × 2.1 mm containing 1.8 μm particles provide excellent resolution while enabling higher flow rates and improved sensitivity.

Specialized stationary phases, including phenyl or biphenyl chemistries, may provide alternative selectivity for challenging separations [20] [10]. These phases offer π-π interactions with aromatic components of Droperidol Impurity E, potentially improving selectivity for structural isomers or closely related impurities.

Column temperature optimization affects both retention and selectivity characteristics [10] [18]. Operating temperatures between 30-40°C typically provide optimal efficiency while maintaining adequate retention and peak shape. Temperature effects on selectivity enable fine-tuning of critical separations through controlled thermal conditions.

End-capping of stationary phases reduces secondary interactions with residual silanol groups, improving peak symmetry and reducing tailing for basic compounds like Droperidol Impurity E [10]. High-quality, extensively end-capped phases are essential for quantitative accuracy and method robustness.

Mobile Phase Composition Strategies

Mobile phase optimization for Droperidol Impurity E analysis involves systematic evaluation of aqueous and organic components to achieve optimal separation selectivity [2] [17]. The composition strategy considers the ionization characteristics of the analyte and pH-dependent retention behavior.

Aqueous phase components typically employ buffered systems to control pH and maintain consistent retention characteristics [1] [2]. Phosphate buffers at concentrations of 10-50 mM provide adequate buffering capacity while maintaining compatibility with mass spectrometric detection when required. Sodium phosphate monobasic adjusted to pH 4.0-5.0 demonstrates optimal performance for Droperidol Impurity E retention and peak shape [1] [2].

Organic modifiers including acetonitrile and methanol are evaluated for elution strength and selectivity optimization [2] [17]. Acetonitrile typically provides superior peak shapes and selectivity compared to methanol for benzimidazole-containing compounds. Gradient elution programs enable optimization of separation while maintaining reasonable analysis times.

pH control represents a critical parameter for method development due to the basic nature of Droperidol Impurity E [1] [2]. The compound contains multiple nitrogen-containing heterocycles that exhibit pH-dependent ionization behavior. Operating pH values between 4.0-5.0 maintain the compound in a predominantly unionized state, providing optimal retention and peak shape characteristics.

Ion-pairing reagents may be employed in specific applications to modify retention and selectivity [21]. However, these additives are generally avoided when mass spectrometric detection is required due to potential ion suppression effects and source contamination.

Organic content optimization involves evaluation of initial and final concentrations for gradient elution programs [2] [8]. Typical initial conditions employ 10-30% organic content, with final concentrations reaching 70-90% to ensure complete elution of all components within the analytical run.

Detection Methods and Sensitivity

Detection methodology for Droperidol Impurity E encompasses both ultraviolet and mass spectrometric approaches, each offering distinct advantages for specific analytical applications [7] [11]. The selection of detection technique depends on sensitivity requirements, specificity needs, and analytical throughput considerations.

Ultraviolet detection at wavelengths between 248-280 nm provides adequate sensitivity for routine impurity determination [1] [7] [2]. The benzimidazole chromophores in Droperidol Impurity E exhibit characteristic absorption with molar absorptivity sufficient for quantitative analysis at regulatory threshold levels. Detection limits typically range from 0.01-0.1 μg/mL, depending on injection volume and instrument configuration.

Method Validation

Linearity and Range Determination

Linearity assessment for Droperidol Impurity E analytical methods requires systematic evaluation of detector response as a function of analyte concentration across the intended analytical range [8] [23]. The validation approach follows International Conference on Harmonization Q2(R1) guidelines for analytical procedure validation.

Calibration standards are prepared at a minimum of five concentration levels spanning the analytical range from 0.1% to 120% of the specification limit [24] [23] [25]. For impurity analysis, this typically corresponds to concentrations ranging from the limit of quantification to 1.2 times the maximum expected impurity level. Each concentration level is prepared in triplicate to ensure statistical validity of the regression analysis.

Linear regression analysis employs the method of least squares to establish the relationship between detector response and analyte concentration [8] [23]. The correlation coefficient (r²) must demonstrate a value of 0.999 or greater to meet acceptance criteria for linearity. Additional statistical parameters including slope, y-intercept, and residual sum of squares are evaluated to confirm linearity across the analytical range.

Visual inspection of calibration plots and residual analysis helps identify potential deviations from linearity [23] [25]. Systematic deviations or outlier points require investigation and may indicate instrument limitations, sample preparation issues, or matrix effects that compromise quantitative accuracy.

Statistical significance testing confirms that the y-intercept does not differ significantly from zero, enabling the use of simplified calibration models for routine analysis [23]. F-tests and t-tests evaluate the statistical significance of the regression model and individual parameters.

Working range establishment requires demonstration of acceptable accuracy, precision, and linearity at the extremes of the specified concentration range [25] [26]. The range typically extends from the quantification limit to 120% of the specification limit to accommodate normal analytical variations and method robustness requirements.

Precision and Accuracy Assessments

Precision evaluation for Droperidol Impurity E methods encompasses both repeatability and intermediate precision assessments according to International Conference on Harmonization guidelines [8] [22] [9]. These studies demonstrate the consistency of analytical results under defined experimental conditions.

Repeatability assessment involves analysis of replicate samples prepared at multiple concentration levels within the analytical range [22] [9]. Typically, six replicate preparations are analyzed at three concentration levels corresponding to the limit of quantification, target level, and upper specification limit. Relative standard deviation values must not exceed 5-10% for impurity determinations at specification levels.

Intermediate precision evaluation examines method performance across different analysts, instruments, and days of analysis [22] [9]. This assessment typically involves analysis of samples prepared by different analysts using different instruments over multiple days. The combined relative standard deviation should not exceed predetermined acceptance criteria based on the analytical application.

System precision requirements include evaluation of injection repeatability through multiple injections of the same sample solution [8] [9]. Six consecutive injections of a standard solution should demonstrate relative standard deviation values not exceeding 2.0% for peak area measurements.

Accuracy assessment involves analysis of samples spiked with known amounts of Droperidol Impurity E at multiple concentration levels [22] [24]. Recovery studies are typically conducted at 80%, 100%, and 120% of the target concentration, with each level analyzed in triplicate. Mean recovery values should fall within 80-120% of the theoretical concentration.

Statistical evaluation of accuracy data includes calculation of mean recovery, standard deviation, and confidence intervals [24]. The observed recovery range should be compatible with predetermined acceptance criteria and demonstrate no significant bias in the analytical method.

Robustness and System Suitability Parameters

Robustness evaluation assesses the analytical method's ability to remain unaffected by small but deliberate variations in method parameters [27] [28]. This assessment identifies critical method parameters and establishes appropriate system suitability limits based on experimental results.

Experimental design approaches, including Plackett-Burman designs, enable efficient evaluation of multiple factors simultaneously [27] [28]. Factors typically investigated include mobile phase composition, pH, flow rate, column temperature, and detection wavelength. Each factor is varied within realistic ranges that might occur during routine analysis.

System suitability parameters are established based on robustness test results to ensure method performance remains acceptable under normal analytical conditions [27] [28]. Critical parameters include resolution between adjacent peaks, theoretical plate count, tailing factor, and retention time reproducibility.

Resolution requirements mandate baseline separation between Droperidol Impurity E and adjacent peaks with resolution values not less than 2.0 [6] [8]. This ensures quantitative accuracy by preventing peak overlap that could compromise integration and measurement precision.

Theoretical plate count requirements typically specify minimum values of 2000 plates to ensure adequate column efficiency [8] [10]. Higher plate counts improve separation quality and method sensitivity while reducing the risk of co-elution with unknown impurities.

Tailing factor specifications limit peak asymmetry to values not exceeding 2.0 to ensure accurate integration and quantitative performance [8] [9]. Excessive tailing indicates potential column degradation or method parameter drift that requires corrective action.

Worst-case experimental conditions are identified through robustness testing to establish realistic system suitability limits [27] [29]. These limits reflect the maximum acceptable variation in method performance while maintaining analytical validity under normal operating conditions.